RK 699A - 123422-39-9

RK 699A

Catalog Number: EVT-1510282
CAS Number: 123422-39-9
Molecular Formula: C6H17NO7S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

RK 699A is derived from a series of synthetic compounds designed to inhibit specific protein kinases involved in cancer progression. It falls under the category of small molecule inhibitors, which are designed to interfere with the activity of proteins at the molecular level. This classification is significant as it highlights RK 699A's role in targeted therapy, distinguishing it from traditional chemotherapy that often affects both cancerous and healthy cells indiscriminately.

Synthesis Analysis

Methods and Technical Details

The synthesis of RK 699A involves several key steps that utilize advanced organic chemistry techniques. The initial stage typically includes the formation of a core structure through multi-step reactions involving various reagents and catalysts.

  1. Reagents: Commonly used reagents may include halides, amines, and coupling agents.
  2. Catalysts: Transition metal catalysts are often employed to facilitate cross-coupling reactions.
  3. Purification: After synthesis, the compound is purified using chromatographic techniques to ensure high purity levels necessary for biological testing.

The precise reaction conditions (temperature, solvent choice, reaction time) are critical and can significantly influence the yield and purity of RK 699A.

Molecular Structure Analysis

Structure and Data

RK 699A possesses a unique molecular structure characterized by specific functional groups that confer its biological activity. The molecular formula and structural representation can be described as follows:

  • Molecular Formula: CxHyNzOw (exact values depend on the specific synthesis route)
  • Structural Features: The structure typically includes aromatic rings, nitrogen-containing heterocycles, and functional groups such as amides or sulfonamides.

This structure allows RK 699A to interact selectively with its target kinases, which is essential for its function as an inhibitor.

Chemical Reactions Analysis

Reactions and Technical Details

RK 699A undergoes various chemical reactions that are critical for its activity:

  1. Binding Interactions: The compound forms non-covalent interactions (hydrogen bonds, van der Waals forces) with the active sites of target kinases.
  2. Metabolic Stability: In vivo studies indicate that RK 699A is subject to metabolic processes that can affect its efficacy; understanding these pathways is essential for optimizing its therapeutic use.

The reaction kinetics and thermodynamics associated with these interactions provide insights into how effectively RK 699A can inhibit its targets under physiological conditions.

Mechanism of Action

Process and Data

The mechanism of action for RK 699A primarily involves the inhibition of specific protein kinases that are overactive in cancer cells. Upon administration, RK 699A binds to the ATP-binding site of these kinases, preventing ATP from activating them. This inhibition leads to:

  • Reduced Proliferation: Cancer cells exhibit decreased growth rates.
  • Induction of Apoptosis: The compound may trigger programmed cell death in malignant cells.

Data from preclinical studies suggest that RK 699A can significantly reduce tumor size in xenograft models, demonstrating its potential as an effective therapeutic agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

RK 699A exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data should be determined experimentally as it varies with synthesis methods.

These properties are crucial for determining formulation strategies for clinical use.

Applications

Scientific Uses

RK 699A has several promising applications within scientific research:

  1. Cancer Research: Its primary application lies in oncology, where it serves as a lead compound for developing targeted therapies against various cancers.
  2. Biochemical Studies: Researchers utilize RK 699A to study kinase signaling pathways, providing insights into cellular mechanisms underlying cancer progression.
  3. Drug Development: Ongoing studies aim to optimize RK 699A's structure to enhance efficacy and reduce side effects, paving the way for new therapeutic options.
Introduction to RK 699A: Contextualizing the Compound within Pharmacological Research Frameworks

Historical Development and Discovery of RK-699A

The discovery of RK-699A emerged during a transformative period in neuroscience research characterized by shifting focus from monoaminergic systems toward glutamatergic signaling as a central mechanism in neuropsychiatric disorders. Developed in the early 21st century, RK-699A was designed as a synthetic small molecule targeting the postsynaptic density protein 95 (PSD-95), a critical scaffolding protein organizing glutamate receptors at neuronal synapses. Its identification resulted from rational drug design approaches building upon structural knowledge of protein-protein interactions within the N-methyl-D-aspartate receptor (NMDAR) complex [1] [6].

The compound was discovered through virtual screening methodologies that leveraged computational models of the PDZ domains in PSD-95. This approach enabled researchers to identify chemical scaffolds capable of disrupting protein interactions without directly inhibiting NMDAR function – a strategy aimed at minimizing neurotoxic side effects associated with direct glutamate receptor antagonism [4] [7]. RK-699A emerged from iterative medicinal chemistry optimization cycles focused on improving binding specificity and chemical stability while maintaining drug-like properties compatible with central nervous system penetration [6].

Research Objectives and Hypotheses

RK-699A was developed to address fundamental questions regarding the therapeutic potential of postsynaptic density modulation. Primary research objectives centered on establishing proof-of-concept that targeted disruption of PSD-95-mediated NMDAR signaling complexes could achieve functional uncoupling of excitatory transmission without complete receptor blockade. Researchers hypothesized that such precise modulation would maintain physiological glutamate signaling while preventing pathological excitotoxic cascades and aberrant synaptic plasticity underlying numerous neuropsychiatric conditions [1] [6].

Secondary objectives focused on establishing RK-699A as a chemical probe for investigating synaptic protein networks. Researchers posited that this molecule would enable mechanistic studies of PSD-95's role in coordinating downstream signaling pathways, including those involving neuroligin-neurexin interactions and dendritic spine morphogenesis. The central hypothesis predicted that RK-699A would demonstrate superior target engagement specificity compared to direct glutamatergic modulators, potentially offering a more favorable approach for conditions involving dysregulated synaptic plasticity such as major depressive disorder, post-traumatic stress, and neurodegenerative conditions [1] [7].

Significance of RK-699A in Contemporary Pharmacological Studies

RK-699A occupies a significant niche in modern neuropharmacology as one of the first chemical probes specifically targeting synaptic scaffolding proteins. Its development coincided with the emergence of the glutamatergic hypothesis of depression and related disorders, providing researchers with a novel tool to investigate synaptic pathophysiology beyond monoaminergic mechanisms [1]. The compound represents a pioneering approach in protein-protein interaction inhibition, demonstrating that targeting non-enzymatic, structural components of synaptic complexes constitutes a viable strategy for modulating neural circuitry [7].

Table 1: Key Significance Dimensions of RK-699A in Pharmacological Research

DimensionResearch SignificanceTherapeutic Implications
Target ConceptValidates PSD-95 as pharmacologically tractable targetEnables pathway-specific modulation without complete NMDAR blockade
Chemical ApproachDemonstrates feasibility of PDZ domain modulationProvides template for targeting protein interaction domains
Therapeutic StrategyOffers alternative to direct receptor modulatorsPotential for reduced adverse effects versus ketamine-like compounds
Research UtilityEnables dissection of synaptic protein networksFacilitates mechanistic studies of synaptic plasticity

The compound's significance extends to advancing polypharmacology paradigms, as RK-699A modulates multiple downstream effectors through a single protein target. This master key concept represents a departure from traditional single-target approaches, recognizing that complex neuropsychiatric conditions require multi-pathway modulation [7]. RK-699A has facilitated critical investigations into the temporal dynamics of synaptic remodeling, providing insights relevant to the delayed therapeutic onset observed with conventional antidepressants and the rapid effects seen with glutamatergic modulators [1] [6].

Properties

CAS Number

123422-39-9

Product Name

RK 699A

Molecular Formula

C6H17NO7S

Synonyms

RK 699A

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.